5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-23-17-5-4-14(19)10-15(17)18(22)20-11-16(13-6-9-24-12-13)21-7-2-3-8-21/h4-6,9-10,12,16H,2-3,7-8,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHWHGQHLJXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16ClN2O2S
- Molecular Weight : 300.79 g/mol
- SMILES Notation : COC1=CC=C(C=C1C(NCC#C)=O)Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptors : The compound could modulate receptor activity, particularly those involved in pain and inflammation signaling.
- Cellular Pathways : It may influence pathways related to cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |
| MEL-8 | 12.41 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines or by blocking the COX enzyme pathway.
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the effects of the compound on MCF-7 cells and found that it increased levels of p53 and activated caspase pathways, indicating its role in promoting apoptosis.
- Flow cytometry analysis confirmed that treatment led to a dose-dependent increase in apoptotic cells.
-
Study on Melanoma Cells :
- In another study involving MEL-8 cells, the compound demonstrated a significant reduction in cell viability, reinforcing its potential as an anticancer agent.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Pyrrolidine/Thiophene Substituents :
- The sulfamoyl group in 16673-34-0 enhances polarity and metabolic stability, contributing to its efficacy in ischemia-reperfusion models . In contrast, the pyrrolidine and thiophene groups in the target compound may improve blood-brain barrier penetration or receptor binding due to their mixed hydrophobicity and basicity.
Phenethyl vs.
Thiophene Positional Isomerism :
- Compounds with thiophen-2-yl substituents (e.g., in ) differ from the target’s thiophen-3-yl group, which could alter π-π stacking interactions or enzyme binding pocket compatibility.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary segments:
- 5-Chloro-2-methoxybenzoyl group : Derived from 5-chloro-2-methoxybenzoic acid or its activated derivatives (e.g., acid chlorides).
- 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine : A secondary amine synthesized via nucleophilic substitution or reductive amination strategies.
Synthesis of 2-(Pyrrolidin-1-Yl)-2-(Thiophen-3-Yl)Ethylamine
This intermediate is critical for introducing both the pyrrolidine and thiophene moieties. Two routes have been identified:
Nucleophilic Substitution
A bromoethylamine precursor reacts with pyrrolidine under basic conditions. For example:
$$
\text{2-Bromo-1-(thiophen-3-yl)ethylamine} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Amine} \quad (75-82\% \text{ yield})
$$
This method requires anhydrous conditions to avoid hydrolysis of the amine.
Reductive Amination
Ketone intermediates, such as 2-thiophen-3-ylacetone, undergo reductive amination with pyrrolidine using NaBH$$3$$CN or H$$2$$/Pd-C:
$$
\text{2-Thiophen-3-ylacetone} + \text{Pyrrolidine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{Target Amine} \quad (68-73\% \text{ yield})
$$
Amide Bond Formation Strategies
Coupling the benzoyl group with the amine intermediate is typically achieved via:
Acid Chloride Route
5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride:
$$
\text{5-Chloro-2-methoxybenzoic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid Chloride} \quad (90-95\% \text{ yield})
$$
The acid chloride reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine):
$$
\text{Acid Chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Benzamide} \quad (65-70\% \text{ yield})
$$
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents (e.g., EDCl, DCC) with HOBt or HOAt facilitate direct coupling under mild conditions:
$$
\text{Benzoic Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Benzamide} \quad (72-78\% \text{ yield})
$$
This method avoids handling corrosive acid chlorides but requires rigorous drying to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Successful synthesis is confirmed via:
Industrial and Environmental Considerations
Q & A
Q. Optimization Strategies
- Yield Improvement : Reaction temperatures (40–60°C) and extended stirring times (48–72 hours) enhance conversion rates .
- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol improves purity .
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF | ~60–70% | |
| Alkylation | 2-bromoethoxyethyl, pyrrolidine | 48–63% |
How is the molecular structure of this compound characterized?
Q. Basic Characterization Techniques
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : LC/MS (M+H) validates molecular weight (e.g., m/z 404.3 for CHClNOS) .
Q. Advanced Analysis
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Intermolecular Interactions : Non-classical hydrogen bonds (C–H⋯O/F) stabilize crystal packing .
What in vitro and in vivo models are appropriate to evaluate its biological activity?
Q. Advanced Experimental Design
- Neuroleptic Activity :
- Metabolic Studies :
- CYP450 Inhibition : Microsomal assays to assess hepatic metabolism and drug-drug interaction risks .
Q. Contradiction Resolution
- Receptor Selectivity : Compare binding affinities (e.g., D2 vs. 5-HT3 receptors) to explain divergent neuroleptic vs. prokinetic effects .
How can researchers resolve contradictions in reported biological data (e.g., receptor affinities vs. functional outcomes)?
Q. Methodological Approach
Dose-Response Analysis : Test compound potency across concentrations (nM–μM) to identify off-target effects .
Functional Assays : Pair receptor binding with downstream signaling readouts (e.g., cAMP modulation for GPCR activity) .
Structural Analog Comparison : Evaluate substituent effects (e.g., methoxy vs. chloro groups on benzamide) to isolate structure-activity relationships (SAR) .
Q. Case Study
- YM-09151-2 (Analog) : Despite high D2 affinity (IC = 0.08 nM), low catalepsy in vivo suggests partial agonism or allosteric modulation .
What strategies ensure stereochemical purity during synthesis?
Q. Advanced Methodological Guidance
Q. Quality Control Table
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥98% ee |
| Diastereomer Ratio | H NMR | ≤2% impurity |
How does the compound interact with biological membranes?
Q. Advanced Biophysical Analysis
- Lipophilicity : LogP values (e.g., 3.2–3.8 via shake-flask method) predict blood-brain barrier penetration .
- Membrane Permeability : Caco-2 cell monolayers assess intestinal absorption (P > 1 × 10 cm/s) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
